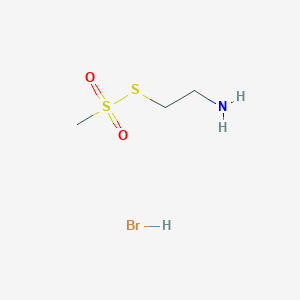

2-Aminoethyl methanethiosulfonate hydrobromide

描述

准备方法

The preparation of 2-Aminoethyl methanethiosulfonate hydrobromide typically involves a two-step synthetic route :

Synthesis of 2-Aminoethyl methanethiosulfonate: This is achieved by reacting 2-aminoethanol with methyl methanethiosulfonate.

Formation of this compound: The intermediate product is then reacted with hydrobromic acid to yield the final compound.

化学反应分析

2-Aminoethyl methanethiosulfonate hydrobromide undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with thiol groups to form mixed disulfides.

Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the sulfur atoms.

Common reagents used in these reactions include hydrobromic acid and thiol-containing compounds. The major products formed from these reactions are typically mixed disulfides .

科学研究应用

Scientific Research Applications

- Protein Structure Probing

-

Functional Studies of Ion Channels

- The compound has been employed in Site-Directed Mutagenesis (SDM) studies to elucidate the functional roles of specific amino acids within ion channels. For instance, MTSEA has been applied in experiments involving ligand-gated ion channels, where it introduces a charge at previously neutral cysteine residues, allowing for functional measurements through electrical recordings .

-

Neurological Research

- MTSEA has shown potential in studying neurological functions by inhibiting creatine uptake in brain cells. This application suggests its relevance in understanding metabolic processes and signaling pathways in neuronal tissues.

-

Development of Biosensors

- Its reactivity with thiols makes MTSEA a candidate for developing biosensors that detect specific biomolecules by leveraging changes in protein conformation upon binding events.

Case Study 1: Investigating Ion Channel Dynamics

In a study examining the dynamics of the NMDA receptor, researchers utilized MTSEA to modify cysteine residues strategically placed within the receptor's structure. The results indicated that modifications led to significant changes in ion flow, providing insights into the receptor's gating mechanisms.

Case Study 2: Protein Interaction Studies

A study focused on protein-protein interactions used MTSEA to probe the binding dynamics between a membrane protein and its ligand. By observing conformational changes post-modification, researchers could infer critical interaction sites and their functional implications.

Safety Considerations

MTSEA is classified as a moderately hazardous material; appropriate safety measures should be taken when handling it. These include wearing gloves, eye protection, and working within a fume hood to prevent inhalation or skin contact .

作用机制

The mechanism of action of 2-Aminoethyl methanethiosulfonate hydrobromide involves its reactivity with thiol groups in cysteine residues . This reaction forms mixed disulfides, which can alter the structure and function of proteins. The compound is particularly useful in mapping the pore-lining regions of ion channels and receptors .

相似化合物的比较

2-Aminoethyl methanethiosulfonate hydrobromide is unique due to its specific reactivity with thiol groups. Similar compounds include:

Methanethiosulfonate ethylammonium bromide: Another thiol-reactive compound used for similar applications.

Methanethiosulfonate ethylammonium chloride: A related compound with similar reactivity but different counterions.

These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.

生物活性

2-Aminoethyl methanethiosulfonate hydrobromide (MTSEA) is a sulfhydryl-reactive compound widely utilized in biochemical and pharmacological research. Its primary function is to modify cysteine residues in proteins, which can significantly influence protein structure and function. This article explores the biological activity of MTSEA, including its mechanisms of action, applications in research, and relevant case studies.

- Chemical Formula : C₄H₁₀BrN₃O₃S₂

- Molecular Weight : Approximately 236.15 g/mol

- Appearance : Slightly beige solid

- Solubility : Soluble in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF)

MTSEA primarily reacts with thiol groups (-SH) to form mixed disulfides, facilitating the study of protein interactions and conformational changes. This reaction is particularly significant for probing the roles of cysteine residues in various proteins, including ion channels and receptors.

Key Reactions:

- Formation of Mixed Disulfides : MTSEA covalently attaches to cysteine residues, altering their reactivity and stability.

- Modification of Protein Function : The modification can enhance or inhibit the activity of proteins, depending on the context of the interaction.

Biological Applications

MTSEA has several applications in biological research:

- Probing Protein Structures : It is used to investigate the accessibility and dynamics of cysteine residues within proteins.

- Studying Ion Channels : MTSEA has been employed to analyze gating motions in ion channels like the acetylcholine receptor (AChR) and GABA receptor channels .

- Neurological Research : The compound has shown potential in inhibiting creatine uptake in brain tissues, suggesting implications for neuropharmacology.

1. Modification of P2X Receptors

A study examined the effects of MTSEA on ATP activation at P2X receptors. It was found that MTSEA application produced a significant increase in receptor response, indicating that it irreversibly modifies these receptors. The results are summarized in Table 1.

| Mutant Receptor | Response Increase (%) | Recovery Post-Washout (%) |

|---|---|---|

| F183C | 128 ± 3 | Control Levels |

| T184C | 195 ± 11 | Reduced to 141 ± 11 |

| R290C | Sustained Increase | Significant ATP Sensitivity Loss |

This study highlights MTSEA's role in understanding receptor dynamics and modifications due to external agents .

2. Ion Channel Gating Studies

Research utilizing MTSEA has demonstrated its effectiveness in studying conformational changes in ion channels. For instance, it was shown that specific cysteine substitutions could alter ion channel gating properties when modified by MTSEA, providing insights into channel functionality under different conditions .

Safety Considerations

While MTSEA is a powerful tool in biochemical research, it is classified as a moderately hazardous material. Proper handling procedures are essential to mitigate risks associated with its use, including wearing gloves and working within a fume hood.

属性

IUPAC Name |

2-methylsulfonylsulfanylethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2S2.BrH/c1-8(5,6)7-3-2-4;/h2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVGEUBCWCKGMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30637186 | |

| Record name | S-(2-Aminoethyl) methanesulfonothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30637186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16599-33-0 | |

| Record name | 16599-33-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-(2-Aminoethyl) methanesulfonothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30637186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminoethyl methanethiosulphonate hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。